7-Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound characterized by a naphthyridine ring system with specific functional groups. The compound features an amino group at the 7-position, a bromo substituent at the 6-position, and a carboxylic acid group at the 3-position. Its molecular formula is , with a molar mass of approximately 244.06 g/mol. The unique arrangement of these functional groups contributes to its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
Several synthetic routes have been developed for the preparation of 7-amino-6-bromo-1,8-naphthyridine-3-carboxylic acid:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields. The use of catalysts or specific reagents may also be employed to facilitate reactions involving functional group transformations.
The chemical reactivity of 7-amino-6-bromo-1,8-naphthyridine-3-carboxylic acid can be attributed to its functional groups:
The specific conditions under which these reactions occur (temperature, solvent, catalysts) are critical for achieving desired outcomes in synthetic applications.
The mechanism by which 7-amino-6-bromo-1,8-naphthyridine-3-carboxylic acid exerts its biological effects often involves interactions with specific biological targets:
Research indicates significant biological activities associated with this compound class, including antimicrobial and anticancer properties .
The presence of halogen (bromine) and functional groups (amino and carboxylic acid) contributes to its reactivity profile:
7-Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid has several potential applications:
The 1,8-naphthyridine scaffold has evolved from early antimicrobial agents to a cornerstone of modern drug design. Nalidixic acid, the prototypical quinolone antibiotic discovered in 1962, established this bicyclic heterocycle as a privileged structure in medicinal chemistry [9]. Subsequent optimization yielded fluoroquinolones like gemifloxacin and enoxacin, which feature critical modifications to the 1,8-naphthyridine core that enhanced potency against Gram-positive and Gram-negative pathogens [9] [3]. The 21st century witnessed structural diversification beyond anti-infectives, exemplified by voreloxin's development as an anticancer agent targeting topoisomerase II. Recent advances include 1,8-naphthyridine-based integrase strand transfer inhibitors (INSTIs) for HIV treatment and HCV entry inhibitors, demonstrating the scaffold's adaptability to diverse therapeutic targets [3] [7]. This evolution underscores the scaffold's enduring pharmaceutical relevance across six decades of drug discovery.
The 1,8-naphthyridine system provides a geometrically constrained, electron-deficient platform that enables multifaceted biological interactions. Its fused bicyclic structure with adjacent nitrogen atoms facilitates:
Table 1: Therapeutic Applications of 1,8-Naphthyridine Derivatives
Therapeutic Area | Representative Agents | Primary Target | Key Structural Features |
---|---|---|---|
Antibacterials | Gemifloxacin, Enoxacin | DNA gyrase/Topoisomerase IV | C6-F, C7-pyrrolidine |
Antivirals | RO8191 analogues | HCV entry/IFN receptor | Imidazo-fused core [7] |
Anticancer | Voreloxin | Topoisomerase II | 7-Amino substitution |
INSTIs (HIV) | 4c, 4d compounds | HIV integrase | 1-Hydroxy-2-oxo motif [3] |
Antimycobacterials | ANA-12 | Enoyl-ACP reductase | 3-Cyano group [4] |
The strategic incorporation of specific substituents at the C6 and C7 positions of 1,8-naphthyridine generates derivatives with optimized pharmacological properties. In 7-amino-6-bromo-1,8-naphthyridine-3-carboxylic acid, each substituent contributes distinct electronic and steric effects:
Sterically blocks metabolic oxidation at C6, potentially improving metabolic stability [2]
7-Amino Group:
Can be acylated or alkylated to prodrug forms, enhancing membrane permeability [5]
3-Carboxylic Acid:
This specific substitution pattern creates a multipolar pharmacophore where the carboxylic acid and ring nitrogens provide metal-chelating capacity, the amino group enables hydrogen bonding, and the bromine atom directs electrophilic substitution to adjacent positions. Computational analyses indicate this arrangement optimally balances electronic properties for target engagement while maintaining sufficient aqueous solubility for cellular uptake [2] [5].
Table 2: Physicochemical Properties of 7-Amino-6-bromo-1,8-naphthyridine-3-carboxylic Acid
Property | Value/Descriptor | Method/Reference |
---|---|---|
IUPAC Name | 7-Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid | [2] |
CAS Registry | 2691878-60-9 | [2] |
Molecular Formula | C₉H₆BrN₃O₂ | [2] |
Molecular Weight | 268.07 g/mol | [2] |
SMILES | O=C(C1=CC2=CC(Br)=C(N)N=C2N=C1)O | [2] |
Hydrogen Bond Donors | 2 (amino and carboxylic acid) | Calculated |
Hydrogen Bond Acceptors | 5 (ring N x 2, carbonyl O, amino N, carboxylic OH) | Calculated |
Purity | ≥95% (typical commercial) | [6] |
CAS No.: 172886-23-6
CAS No.: 22138-53-0
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 126622-38-6
CAS No.: 94087-41-9